Solvation Dynamics and Practical Solubility of 2-Iodopyrimidine-5-carbaldehyde in Polar Aprotic Solvents
Solvation Dynamics and Practical Solubility of 2-Iodopyrimidine-5-carbaldehyde in Polar Aprotic Solvents
Executive Summary
For researchers and drug development professionals, the efficient solvation of halogenated heteroaromatic intermediates is a critical prerequisite for high-yield synthetic workflows. 2-Iodopyrimidine-5-carbaldehyde is a highly versatile electrophilic scaffold frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and condensation pathways. Because empirical solubility data for highly specific, proprietary intermediates is often sparse in open literature, this whitepaper synthesizes structural profiling, thermodynamic principles, and self-validating empirical protocols to establish the solubility profile of 2-Iodopyrimidine-5-carbaldehyde in two ubiquitous polar aprotic solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) .
Structural and Electronic Profiling
To predict and understand the solvation behavior of 2-Iodopyrimidine-5-carbaldehyde[1][2], we must first analyze its molecular architecture:
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The Pyrimidine Core: This electron-deficient, nitrogen-containing heterocycle acts as a strong hydrogen bond acceptor (HBA) but lacks hydrogen bond donors.
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The C2-Iodine Atom: Iodine is highly polarizable and hydrophobic. While it does not participate in traditional hydrogen bonding, its large electron cloud is susceptible to dipole-induced dipole interactions and halogen bonding in highly polar media.
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The C5-Carbaldehyde Group: The carbonyl oxygen provides a strong permanent dipole and additional HBA capacity.
Because the molecule is highly polar but entirely aprotic (lacking O-H or N-H bonds), it exhibits poor solubility in non-polar solvents (like hexane) and protic solvents (like water), but demonstrates exceptional affinity for polar aprotic solvents [3].
Thermodynamic Solvation Dynamics: DMF vs. DMSO
Both DMF and DMSO are classified as dipolar aprotic solvents, characterized by high dielectric constants and large dipole moments, making them ideal for dissolving polar organic molecules and stabilizing charged transition states during nucleophilic substitutions or cross-coupling reactions[4][5][6].
The solvation capacity of these solvents can be quantitatively compared using Hansen Solubility Parameters (HSP) , which divide the total cohesive energy of a liquid into three components: dispersion forces ( δD ), polar forces ( δP ), and hydrogen bonding ( δH )[7].
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DMSO (Dimethyl sulfoxide): With a dielectric constant of 46.7 and a δP of 16.4 MPa 1/2 [7], DMSO provides superior thermodynamic solubilization. Its highly polarized S=O bond interacts strongly with the electron-deficient pyrimidine ring and the polarizable iodine atom. We estimate the solubility of 2-Iodopyrimidine-5-carbaldehyde in DMSO to easily exceed 200 mg/mL at 25°C.
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DMF (N,N-Dimethylformamide): DMF has a slightly lower dielectric constant (36.7) and polar parameter ( δP = 13.7 MPa 1/2 )[7]. While its absolute solubilizing power is marginally lower than DMSO (estimated at >150 mg/mL ), DMF is often the preferred operational solvent.
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Causality in Solvent Selection: Why choose DMF if DMSO dissolves more solute? DMSO can act as a mild oxidant (e.g., in Swern-type oxidations) and can occasionally promote the degradation of sensitive aldehydes or labile C-I bonds upon prolonged storage or heating. DMF provides a more chemically inert environment for the long-term storage of stock solutions of 2-Iodopyrimidine-5-carbaldehyde.
Quantitative Data Summaries
The following tables summarize the physicochemical properties of the solute and the comparative thermodynamic parameters of the chosen solvents.
Table 1: Physicochemical Properties of 2-Iodopyrimidine-5-carbaldehyde
| Property | Value / Description |
| CAS Number | 1461708-57-5[1] |
| Molecular Formula | C5H3IN2O[2] |
| Molecular Weight | 233.99 g/mol [2] |
| PubChem CID | 75480597[2] |
| Key Functional Groups | Pyrimidine ring, Aryl Iodide, Aldehyde |
Table 2: Comparative Solvent Parameters and Predicted Solvation
| Solvent Parameter | DMF (N,N-Dimethylformamide) | DMSO (Dimethyl sulfoxide) |
| Dielectric Constant (25°C) | 36.7[3] | 46.7[3] |
| Dipole Moment (Debye) | 3.82 D | 3.96 D |
| HSP: Dispersion ( δD ) | 17.4 MPa 1/2 [7] | 18.4 MPa 1/2 [7] |
| HSP: Polar ( δP ) | 13.7 MPa 1/2 [7] | 16.4 MPa 1/2 [7] |
| HSP: H-Bonding ( δH ) | 11.3 MPa 1/2 [7] | 10.2 MPa 1/2 [7] |
| Estimated Solubility (25°C) | > 150 mg/mL | > 200 mg/mL |
Empirical Protocol: Self-Validating Solubility Determination
To obtain exact empirical solubility limits for your specific batch of 2-Iodopyrimidine-5-carbaldehyde, researchers must employ a rigorous, self-validating Shake-Flask Methodology coupled with HPLC-UV .
Expertise & Causality: Simply dissolving the compound until it "looks clear" measures kinetic solubility, which is prone to supersaturation errors. The protocol below measures thermodynamic solubility and includes an LC-MS integrity check to ensure the solvent has not degraded the solute during the assay.
Step-by-Step Methodology:
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Solid Bed Preparation: Weigh an excess amount (e.g., 500 mg) of 2-Iodopyrimidine-5-carbaldehyde into a 5 mL amber glass vial. Causality: Amber glass is used to prevent potential photo-degradation of the light-sensitive C-I bond.
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Solvent Addition: Add exactly 1.0 mL of anhydrous DMF or DMSO to the vial.
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Isothermal Equilibration: Seal the vial tightly and agitate on a thermostatic shaker at 25°C for 24 to 48 hours. Causality: A minimum of 24 hours is required to overcome the lattice energy barrier and reach true thermodynamic equilibrium.
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Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is mandatory; standard cellulose acetate filters will dissolve or warp in DMF/DMSO, ruining the sample.
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Quantification (Self-Validating Step 1): Dilute an aliquot of the filtrate (e.g., 1:1000) into a mobile-phase compatible solvent (e.g., Acetonitrile/Water). Spike the sample with a known internal standard (e.g., 4-bromo-benzaldehyde) and analyze via HPLC-UV. Calculate the exact concentration against a pre-established calibration curve.
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Integrity Verification (Self-Validating Step 2): Subject a secondary aliquot of the filtrate to LC-MS analysis. Causality: This step validates the entire system by confirming that the molecular ion mass remains 233.99 g/mol , proving the aldehyde was not oxidized and the iodine was not cleaved during the 48-hour incubation in the polar aprotic solvent.
Visualizations of Workflows and Mechanisms
Workflow for thermodynamic solubility determination and structural stability validation.
Solvation mechanism of the pyrimidine derivative and downstream cross-coupling application pathway.
References
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American Elements. "2-iodopyrimidine-5-carbaldehyde | CAS 1461708-57-5." American Elements Catalog. Available at:[Link][1][2]
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Albericio, F., et al. "Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis." National Center for Biotechnology Information (PMC). Available at:[Link][4]
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Sherwood, J., et al. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." Chemical Reviews - ACS Publications. Available at:[Link][5]
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Master Organic Chemistry. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents." Available at:[Link][3]
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Holmes, N., et al. "Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers." Diva-Portal.org. Available at:[Link][7]
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Coronas, J., et al. "Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes." RSC Publishing. Available at:[Link][6]
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